Cas no 906-33-2 (Neochlorogenic acid)

Neochlorogenic acid is a natural, water-soluble chlorogenic acid analogue, exhibiting potent antioxidant properties. It enhances skin protection against oxidative stress and promotes collagen synthesis, improving skin elasticity and firmness while providing UV radiation absorption and scavenging free radicals to protect cells from damage.
Neochlorogenic acid structure
Neochlorogenic acid structure
Product Name:Neochlorogenic acid
CAS No:906-33-2
MF:C16H18O9
MW:354.308725833893
MDL:MFCD10566639
CID:40208
PubChem ID:329770338
Update Time:2026-02-02

Neochlorogenic acid Chemical and Physical Properties

Names and Identifiers

    • Neochlorogenic acid
    • 5-Caffeoylquinic acid
    • trans-5-O-Caffeoyl-D-quinate
    • (1R,3R,4S,5R)-5-[(E)-3-(3,4-Dihydroxyphenyl)prop-2-enoyl]oxy-1,3,4-trihydroxycyclohexane-1-carboxylic acid
    • (E)-Neochlorogenic Acid
    • Cyclohexanecarboxylicacid,3-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-1,4,5-trihydroxy-,(1R,3R,4S,5R)-
    • Nochlorogenic acid
    • trans-5-O-Caffeoylquinic acid
    • (1R,3R,4S,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid
    • 5-Dicaffeoylquinic acid
    • 5-O-(trans-3,4-Dihydroxycinnamoyl)-D-quinic acid
    • Neochlorogenate
    • trans-Neochlorogenic acid
    • 5-O-Caffeoylquinic acid
    • O4601UER1Z
    • trans-5-O-caffeoyl-D-quinic acid
    • Neochlorogenic-acid
    • 1D-[1(OH),3,4/5]-3-[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexanecarboxylic acid
    • (1R,3R,4S,5R)-3-[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-
    • (1R,3R,4S,5R)-3-[[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-1,4,5-trihydroxycyclohexanecarboxylic acid (ACI)
    • Cyclohexanecarboxylic acid, 3-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-1,4,5-trihydroxy-, (1R,3R,4S,5R)- (9CI)
    • Cyclohexanecarboxylic acid, 3-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-1,4,5-trihydroxy-, [1R-[1α,3α(E),4α,5β]]- (ZCI)
    • Neochlorogenic acid (6CI, 8CI)
    • 3-O-(E)-Caffeoylquinic acid
    • 3-trans-O-Caffeoylquinic acid
    • 5-(E)-Caffeoylquinic acid
    • 5-O-Caffeolyquinic acid
    • Neochlorogenic acid, analytical standard
    • [1R - (1alpha,3alpha,4alpha,5beta )] - 3 - [[3 - (3,4 - dihydroxyphenyl) - 1 - oxoallyl]oxy] - 1,4,5 - trihydroxycyclohexanecarboxylic acid
    • UNII-O4601UER1Z
    • (1R,3R,4S,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxy-cyclohexanecarboxylic acid
    • SCHEMBL13567302
    • AC-6061
    • N1155
    • Cyclohexanecarboxylic acid,3-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-1,4,5-trihydroxy-,(1R,3R,4S,5R)-
    • 906-33-2
    • CYCLOHEXANECARBOXYLIC ACID, 3-((3-(3,4-DIHYDROXYPHENYL)-1-OXO-2-PROPENYL)OXY)-1,4,5-TRIHYDROXY-, (1R-(1alpha,3alpha(E),4alpha,5beta))-
    • HMS3886H18
    • Quinic acid, 5-caffeoyl-, E-
    • NEOCHLOROGENIC ACID (CONSTITUENT OF ST. JOHN'S WORT)
    • 202650-88-2
    • NCGC00169121-02
    • 342811-68-1
    • CCG-268077
    • 656B3E48-4F1F-4FC8-A3B2-B0FADAB84AF5
    • 5-Caffeylquinic acid
    • CHEMBL249450
    • (1R,3R,4S,5R)-3-[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexanecarboxylic acid
    • (1R-(1.ALPHA.,3.ALPHA.,4.ALPHA.,5.BETA.))-3-((3-(3,4-DIHYDROXYPHENYL)-1-OXOALLYL)OXY)-1,4,5-TRIHYDROXYCYCLOHEXANECARBOXYLIC ACID
    • CS-3770
    • s9136
    • Q-100887
    • ACon1_000392
    • NEOCHLOROGENIC ACID (CONSTITUENT OF ST. JOHN'S WORT) [DSC]
    • (1R,3R,4S,5R)-3-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-1,4,5-trihydroxycyclohexane-1-carboxylic acid
    • MFCD10566639
    • CYCLOHEXANECARBOXYLIC ACID, 3-((3-(3,4-DIHYDROXYPHENYL)-1-OXO-2-PROPENYL)OXY)-1,4,5-TRIHYDROXY-, (1R-(1.ALPHA.,3.ALPHA.(E),4.ALPHA.,5.BETA.))-
    • neochlorogenic_acid
    • C17147
    • SCHEMBL18317299
    • BDBM50163308
    • NS00097276
    • Cyclohexanecarboxylic acid, 3-((3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl)oxy)-1,4,5-trihydroxy-, (1R-(1alpha,3alpha,4alpha,5beta))-
    • CYCLOHEXANECARBOXYLIC ACID, 3-(((2E)-3-(3,4-DIHYDROXYPHENYL)-1-OXO-2-PROPEN-1-YL)OXY)-1,4,5-TRIHYDROXY-, (1R,3R,4S,5R)-
    • CYCLOHEXANECARBOXYLIC ACID, 3-((3-(3,4-DIHYDROXYPHENYL)-1-OXO-2-PROPENYL)OXY)-1,4,5-TRIHYDROXY-, (1R-(1.ALPHA.,3.ALPHA.,4.ALPHA.,5.BETA.))-
    • EINECS 212-997-1
    • 5-O-caffeoyl quinic acid
    • CHEBI:16384
    • Neochlorogenic acid, from Lonicera japonica, >=98.0% (HPLC)
    • Q6992128
    • (1R-(1alpha,3alpha,4alpha,5beta))-3-((3-(3,4-Dihydroxyphenyl)-1-oxoallyl)oxy)-1,4,5-trihydroxycyclohexanecarboxylic acid
    • 3-CQA
    • DTXSID301347903
    • HY-N0722
    • AKOS015901853
    • NCGC00169121-01
    • AS-75008
    • caffeoylquinic acid
    • DA-66022
    • CWVRJTMFETXNAD-NXLLHMKUSA-N
    • (1R,3R,4S,5R)-3-((3-(3,4-dihydroxyphenyl)acryloyl)oxy)-1,4,5-trihydroxycyclohexane-1-carboxylic acid
    • MDL: MFCD10566639
    • Inchi: 1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/b4-2+/t11-,12-,14+,16-/m1/s1
    • InChI Key: CWVRJTMFETXNAD-NXLLHMKUSA-N
    • SMILES: O([C@H]1[C@@H](O)[C@H](O)C[C@](O)(C(=O)O)C1)C(=O)/C=C/C1C=CC(O)=C(O)C=1

Computed Properties

  • Exact Mass: 354.09500
  • Monoisotopic Mass: 354.09508215 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 534
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 16
  • XLogP3: -0.4
  • Topological Polar Surface Area: 165
  • Molecular Weight: 354.31

Experimental Properties

  • Color/Form: Powder
  • Density: 1.6500
  • Boiling Point: No data available
  • Flash Point: 245.5 °C
  • Refractive Index: 1.69
  • PSA: 164.75000
  • LogP: -0.64590

Neochlorogenic acid Customs Data

  • HS CODE:29182900

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Neochlorogenic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water ;  4 h, 70 °C
1.2 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ,  Water ;  rt
1.3 Reagents: Trifluoroacetic acid ;  acidified, rt
Reference
Synthesis of designed acylquinic acid derivatives involved in blue color development of hydrangea and their co-pigmentation effect
Toyama-Kato, Yuki; Kondo, Tadao; Yoshida, Kumi, Heterocycles, 2007, 72, 239-254

Production Method 2

Reaction Conditions
1.1 Reagents: Water Solvents: Water ;  10 min, 100 °C
Reference
Investigating the Chemical Changes of Chlorogenic Acids during Coffee Brewing: Conjugate Addition of Water to the Olefinic Moiety of Chlorogenic Acids and Their Quinides
Matei, Marius Febi; Jaiswal, Rakesh; Kuhnert, Nikolai, Journal of Agricultural and Food Chemistry, 2012, 60(49), 12105-12115

Production Method 3

Reaction Conditions
1.1 Reagents: Water Solvents: Water ;  10 min, 100 °C
Reference
Investigating the Chemical Changes of Chlorogenic Acids during Coffee Brewing: Conjugate Addition of Water to the Olefinic Moiety of Chlorogenic Acids and Their Quinides
Matei, Marius Febi; Jaiswal, Rakesh; Kuhnert, Nikolai, Journal of Agricultural and Food Chemistry, 2012, 60(49), 12105-12115

Production Method 4

Reaction Conditions
1.1 Reagents: Pentamethylbenzene ,  Boron trichloride Solvents: Dichloromethane ;  10 min, -40 °C; 3 h, -40 °C → 0 °C
1.2 Reagents: Water
Reference
Efficient and versatile synthesis of 5-O-acylquinic acids with a direct esterification using a p-methoxybenzyl quinate as a key intermediate
Oyama, Kin-ichi; Watanabe, Noriyuki; Yamada, Tomomi; Suzuki, Masako; Sekiguchi, Yukiko; et al, Tetrahedron, 2015, 71(20), 3120-3130

Neochlorogenic acid Raw materials

Neochlorogenic acid Preparation Products

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Hubei Cuiyuan Biotechnology Co.,Ltd
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Neochlorogenic acid Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR
GC-MS
GC-MS

Additional information on Neochlorogenic acid

Neochlorogenic acid (CAS No. 906-33-2): A Comprehensive Overview

Neochlorogenic acid, chemically designated as 5-O-caffeoylquinic acid, is a naturally occurring compound with the molecular formula C9H8O9 and a molecular weight of 330.16 g/mol. This bioactive flavonoid derivative is widely recognized for its significant pharmacological properties and has garnered considerable attention in the field of pharmaceutical research and development. Its chemical structure, characterized by a caffeoyl group attached to the C-5 position of quinic acid, contributes to its unique reactivity and biological activity.

The compound is primarily found in various plant species, with notable concentrations in fruits such as apples, berries, and cherries, as well as in green tea. The natural abundance of Neochlorogenic acid makes it an attractive candidate for therapeutic applications, particularly in the realms of antioxidant, anti-inflammatory, and anticancer research. Recent studies have highlighted its potential role in modulating various cellular pathways, making it a subject of intense scientific investigation.

In recent years, the pharmacological profile of Neochlorogenic acid has been extensively studied, revealing multiple mechanisms of action that contribute to its therapeutic potential. One of the most well-documented properties is its strong antioxidant activity, which is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. This property is particularly relevant in the context of oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular conditions.

Furthermore, research has demonstrated that Neochlorogenic acid exhibits significant anti-inflammatory effects. Studies have shown that it can modulate key inflammatory pathways, including the nuclear factor kappa B (NF-κB) pathway, thereby reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These findings suggest that Neochlorogenic acid may have therapeutic applications in chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

The anticancer potential of Neochlorogenic acid has also been a focal point of recent research. Preclinical studies have indicated that it can induce apoptosis in various cancer cell lines by activating caspase-dependent pathways. Additionally, it has been shown to inhibit the proliferation of cancer cells by interfering with critical signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. These mechanisms highlight the compound's potential as a chemopreventive or chemotherapeutic agent in oncology.

Another area of interest is the role of Neochlorogenic acid in neuroprotection. Emerging evidence suggests that it may help protect against neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease by mitigating oxidative damage and inhibiting the aggregation of amyloid-beta plaques. These findings are particularly promising given the increasing prevalence of neurodegenerative disorders worldwide.

The pharmacokinetic properties of Neochlorogenic acid are also worth mentioning. Studies have shown that it exhibits good oral bioavailability and can be efficiently absorbed from the gastrointestinal tract. Once absorbed, it undergoes metabolic processes primarily involving phase II conjugation with glucuronic acid and sulfate groups, which facilitate its excretion via urine or bile. This metabolic profile suggests that Neochlorogenic acid may have a relatively short half-life but could be administered frequently to maintain therapeutic levels.

In conclusion, Neochlorogenic acid (CAS No. 906-33-2) is a multifaceted bioactive compound with a broad spectrum of pharmacological activities. Its natural occurrence in various plant sources makes it an accessible candidate for further development into therapeutic agents. The current body of research underscores its potential in addressing various health conditions, including oxidative stress-related diseases, chronic inflammation, and cancer. As scientific understanding continues to evolve, it is anticipated that Neochlorogenic acid will play an increasingly significant role in modern medicine.

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